Endomycin Endomycin
Brand Name: Vulcanchem
CAS No.: 1391-41-9
VCID: VC0224526
InChI:
SMILES:
Molecular Formula: Au2S3
Molecular Weight: 0

Endomycin

CAS No.: 1391-41-9

Cat. No.: VC0224526

Molecular Formula: Au2S3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Endomycin - 1391-41-9

Specification

CAS No. 1391-41-9
Molecular Formula Au2S3
Molecular Weight 0

Introduction

Chemical Identity and Structure

Endomycin (indomethacin) is chemically identified as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid with the molecular formula C₁₉H₁₆ClNO₄ and a molecular weight of 357.79 g/mol . The compound belongs to the indole-acetic acid derivative class of NSAIDs and features a chlorobenzoyl group, methoxy group, and methyl substituent on its indole ring structure .

Physical and Chemical Properties

PropertyValue
Chemical FormulaC₁₉H₁₆ClNO₄
Molecular Weight357.79 g/mol
IUPAC Name2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methylindol-3-yl}acetic acid
AppearanceWhite to yellow crystalline powder
Protein Binding99%
SolubilitySparingly soluble in water, soluble in organic solvents

Pharmacology and Mechanism of Action

Primary Mechanism

Endomycin functions as a nonspecific and reversible inhibitor of cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthase . This mechanism involves:

  • Inhibition of both COX-1 and COX-2 isoforms

  • Prevention of prostaglandin synthesis from arachidonic acid

  • Reduction of inflammatory mediators that cause pain, fever, and swelling

The drug's anti-inflammatory action is primarily attributed to its ability to block prostaglandin production, which plays a crucial role in mediating inflammatory responses .

Secondary Mechanisms

Beyond COX inhibition, research indicates that Endomycin possesses additional mechanisms:

  • Activation of protein kinase R (PKR)

  • Downstream phosphorylation of eIF2α

  • Inhibition of protein synthesis, contributing to potential anticancer and antiviral properties

Clinical Applications

Approved Medical Uses

Endomycin is primarily prescribed for the following conditions:

Joint Diseases

  • Rheumatoid arthritis

  • Ankylosing spondylitis

  • Osteoarthritis

  • Gouty arthritis

  • Acute painful shoulder bursitis or tendinitis

Headache Disorders

  • Trigeminal autonomic cephalgias

  • Paroxysmal hemicranias

  • Chronic paroxysmal hemicrania

  • Episodic paroxysmal hemicrania

  • Hemicrania continua

  • Valsalva-induced headaches

  • Primary cough headache

Other Indications

  • Patent ductus arteriosus (PDA) in premature infants

  • Prevention of early labor

  • Reduction of amniotic fluid in polyhydramnios

Pharmacokinetics

Absorption and Distribution

Endomycin demonstrates favorable pharmacokinetic properties with nearly complete bioavailability after oral administration:

  • Oral bioavailability: ~100%

  • Rectal bioavailability: 80-90%

  • Protein binding: 99%

  • Distribution: Crosses the placenta with cord/maternal ratio of approximately 4.0

Metabolism and Elimination

ParameterValue
MetabolismPrimarily hepatic
Elimination Half-life2.6-11.2 hours (adults), 12-28 hours (infants)
ExcretionKidney (60%), fecal (33%)
Urinary Excretion (unchanged)Approximately 280 ± 147 μg over 6 hours

Studies indicate significant variability in half-life among individuals, with a typical range of 4.5-10.1 hours in adults .

Pharmacokinetic Parameters from Clinical Studies

A comprehensive pharmacokinetic study revealed the following parameters after oral administration:

Parameter20 mg Dose40 mg Dose
Cmax (ng/mL)1124.2 ± 378.32368.8 ± 631.4
AUC0-t (hr*ng/mL)2844.8 ± 604.35924.8 ± 1467.1
AUC0-∞ (hr*ng/mL)2981.8 ± 548.76110.1 ± 1393.2
Tmax (hr)1.67 (0.50 – 5.00)1.67 (0.50 – 3.52)
T1/2 (hr)8.13 ± 3.437.62 ± 3.26

Data from study IND1-12-07

Effect of Food on Absorption

Food significantly affects the absorption of Endomycin, as demonstrated in clinical studies:

ParameterFasted StateFed StateRatio (Fasted/Fed)
Cmax (ng/mL)2368.8 ± 631.41395.41 ± 700.120.540 (0.474, 0.615)
AUC0-t (hr*ng/mL)5924.8 ± 1467.15463.4 ± 1341.70.910 (0.879, 0.942)
AUC0-∞ (hr*ng/mL)6110.1 ± 1393.25631.8 ± 1366.70.911 (0.880, 0.944)
Tmax (hr)1.67 (0.50 – 3.52)3.00 (0.57 – 6.00)-

Data from comparative bioavailability studies

Formulations and Dosage Forms

Endomycin is available in multiple pharmaceutical formulations to accommodate different clinical needs:

  • Oral immediate-release capsules: 25 mg, 50 mg

  • Extended-release oral capsules: 75 mg

  • Rectal suppositories: 50 mg

  • Oral suspension: 25 mg/5 mL

Commercial preparations include brands such as Indocin, Indocid, Indochron E-R, and Indocin-SR .

Antiviral Applications and COVID-19 Research

Antiviral Mechanism

Recent research has identified potential antiviral properties of Endomycin that are independent of its COX-inhibitory activity:

  • Activation of protein kinase R (PKR)

  • Inhibition of viral protein synthesis

  • Possible direct interactions with viral proteins

COVID-19 Clinical Findings

A randomized clinical trial involving 210 patients with mild to moderate COVID-19 demonstrated promising results:

ParameterEndomycin Group (n=103)Control Group (n=107)
Oxygen Desaturation (SpO₂ ≤ 93%)0 patients20 patients
Fever at Day 70 patients56 patients
Symptom Resolution TimeApproximately half the timeStandard duration
Adverse EventsNone reportedNone reported

Data from randomized clinical trial

This study suggests that Endomycin may be effective in preventing disease progression in COVID-19 patients while providing more rapid symptom relief compared to standard care .

Historical Development

Endomycin was patented in 1961 and received FDA approval for medical use in 1963. The compound was developed by Merck & Co., Inc. and introduced to the market in 1965 . Its mechanism of action as a COX inhibitor was later elucidated by John Vane in 1971, work that contributed to his Nobel Prize .

In 2022, it ranked as the 256th most commonly prescribed medication in the United States, with more than 1 million prescriptions issued .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator